molecular formula C20H16N2O3S B2674827 N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide CAS No. 370074-49-0

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide

Cat. No.: B2674827
CAS No.: 370074-49-0
M. Wt: 364.42
InChI Key: IKJNIILAEOEKNA-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C20H16N2O3S and a molecular weight of 364.42 g/mol This compound is known for its unique structure, which combines a quinoline moiety with a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide typically involves the reaction of 6-methoxyquinoline with naphthalene-2-sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-methoxyquinoline and naphthalene-2-sulfonyl chloride.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce amines.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a fluorescent probe for detecting metal ions and other biomolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to metal ions, altering their availability and activity. In medicinal applications, it can inhibit enzymes or interact with cellular receptors, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like 6-methoxyquinoline and 8-hydroxyquinoline share structural similarities but differ in their functional groups and biological activities.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties.

The uniqueness of this compound lies in its combined quinoline and sulfonamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-25-17-11-16-7-4-10-21-20(16)19(13-17)22-26(23,24)18-9-8-14-5-2-3-6-15(14)12-18/h2-13,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJNIILAEOEKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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